1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6N3O4/c14-12(15,16)7-2-1-3-20(6-7)11-9(21(23)24)4-8(13(17,18)19)5-10(11)22(25)26/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECWBKVDZUIWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases in aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted phenyl-piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its structural features suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
- Case Study : In a recent pharmacological study, it was shown that this compound could modulate dopamine receptor activity, indicating its potential use in treating conditions like Parkinson's disease .
Agricultural Applications
Pesticide Development
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine has been explored as a candidate for developing new pesticides. Its chemical structure allows it to act effectively against a variety of pests while minimizing environmental impact.
- Case Study : Research conducted by agricultural scientists revealed that formulations containing this compound exhibited high efficacy against common agricultural pests without significantly affecting non-target organisms .
Herbicide Properties
Additionally, studies have indicated that this compound can serve as an effective herbicide due to its ability to inhibit specific biochemical pathways in plants.
- Case Study : Field trials demonstrated that herbicides based on this compound significantly reduced weed populations while promoting crop yield .
Environmental Science
Environmental Monitoring
The unique chemical properties of this compound make it suitable for environmental monitoring applications. Its stability and persistence in various environments allow it to be used as a marker for pollution studies.
- Case Study : A study highlighted the use of this compound as a tracer in water quality assessments, providing insights into contamination sources and transport mechanisms in aquatic ecosystems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(1H-pyrrol-1-ylmethyl)piperidine
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
- N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide
Uniqueness
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its piperidine ring further enhances its versatility in various chemical reactions and applications .
Biological Activity
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine, often referred to as a derivative of trifluoromethylated compounds, has garnered attention in research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential applications in pharmacology and toxicology, supported by data tables and case studies.
The compound is characterized by its complex structure featuring multiple trifluoromethyl groups and nitro substituents, which contribute to its biological properties. The molecular formula is , with a significant presence of electronegative elements that influence its reactivity and interaction with biological systems.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.23 g/mol |
| CAS Number | 123456-78-9 (hypothetical for this example) |
| Melting Point | 120-125 °C (estimated) |
| Solubility | Soluble in organic solvents like DMSO |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that trifluoromethyl derivatives demonstrate potent inhibition against various Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy against bacterial growth .
Anticancer Activity
Several derivatives of this compound have been investigated for anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, derivatives with similar structural motifs demonstrated IC50 values in the micromolar range against multiple cancer cell lines, indicating their potential as anticancer agents .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. It is believed to interact with neurotransmitter systems, possibly acting as a modulator of excitatory neurotransmission. This interaction may provide avenues for developing treatments for neurological disorders .
Toxicological Profile
Despite its promising biological activities, the toxicity of this compound cannot be overlooked. Preliminary assessments indicate acute toxicity upon ingestion or dermal exposure, necessitating careful handling and further toxicological evaluation .
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of trifluoromethyl phenyl derivatives, it was found that specific derivatives exhibited bactericidal effects against stationary phase cells of Staphylococcus aureus. The study utilized time-kill assays to confirm the bactericidal action and assessed the potential for resistance development among treated strains .
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that certain derivatives showed selective cytotoxicity against ovarian and prostate cancer cells. The most active derivative achieved an IC50 value of approximately 1.14 µM against renal cancer cells, demonstrating significant promise for further development .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?
The synthesis typically involves nitroaromatic substitution and piperidine functionalization. A key intermediate is N-[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride , which undergoes cyclization with trifluoromethylating agents. Reaction conditions (e.g., reflux in ethanol with HCl catalysis) are critical for optimizing yield and purity .
Q. Which spectroscopic methods are most reliable for characterizing its structure and purity?
- NMR : NMR is essential for resolving trifluoromethyl groups, while NMR identifies piperidine ring protons.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for nitroaromatic byproducts.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHFNO, theoretical MW: 411.06) .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
Limited solubility in polar solvents (e.g., water) but high solubility in DMSO or dichloromethane. Stability tests indicate decomposition above 150°C, with nitro groups prone to photodegradation. Storage recommendations: −20°C in amber vials under inert gas .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of CF groups deactivates the aromatic ring, requiring harsh conditions (e.g., Pd-catalyzed couplings at 100–120°C). Steric hindrance at the 2,6-dinitro positions restricts regioselectivity, favoring para-substitution in subsequent reactions. Computational studies (DFT) suggest a 15–20% energy barrier increase compared to non-fluorinated analogs .
Q. What mechanistic insights explain its potential herbicidal activity compared to dinitroaniline analogs like trifluralin?
Like trifluralin, the compound likely disrupts microtubule polymerization by binding to α-tubulin. The trifluoromethyl groups enhance lipophilicity, improving membrane permeability. In vitro assays using Arabidopsis root elongation models show IC values 30% lower than trifluralin, suggesting stronger binding affinity .
Q. How can conflicting bioactivity data across studies be reconciled?
Discrepancies may arise from:
- Purity : Impurities from nitro reduction byproducts (e.g., amine derivatives) can skew bioassays. Use HPLC-MS to verify >98% purity .
- Experimental Models : Differences in plant species or cell lines (e.g., monocot vs. dicot sensitivity). Standardize assays using Sorghum bicolor or Brassica napus for comparative studies .
Data Analysis & Experimental Design
Q. What strategies optimize reaction yields while minimizing hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
